REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[F:1][c:2]1[c:3]([O:12][CH2:13][CH:14]([CH3:15])[OH:16])[c:4]([N+:9]([O-:10])=[O:11])[cH:5][cH:6][c:7]1[F:8]>>[F:1][c:2]1[c:3]([O:12][CH2:13][CH:14]([CH3:15])[OH:16])[c:4]([NH2:9])[cH:5][cH:6][c:7]1[F:8]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCO
|
Name
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CC(O)COc1c([N+](=O)[O-])ccc(F)c1F
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)COc1c([N+](=O)[O-])ccc(F)c1F
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Name
|
|
Type
|
product
|
Smiles
|
CC(O)COc1c(N)ccc(F)c1F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:17][CH2:18][OH:19].[F:1][c:2]1[c:3]([O:12][CH2:13][CH:14]([CH3:15])[OH:16])[c:4]([N+:9]([O-:10])=[O:11])[cH:5][cH:6][c:7]1[F:8]>>[F:1][c:2]1[c:3]([O:12][CH2:13][CH:14]([CH3:15])[OH:16])[c:4]([NH2:9])[cH:5][cH:6][c:7]1[F:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
CC(O)COc1c([N+](=O)[O-])ccc(F)c1F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)COc1c([N+](=O)[O-])ccc(F)c1F
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)COc1c(N)ccc(F)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |